molecular formula C10H11ClO4 B14143668 5-Chloromethyl-2,3-dimethoxy-6-me-thyl-1,4-benzoquinone CAS No. 202843-56-9

5-Chloromethyl-2,3-dimethoxy-6-me-thyl-1,4-benzoquinone

Cat. No.: B14143668
CAS No.: 202843-56-9
M. Wt: 230.64 g/mol
InChI Key: ICQRCOPDPHYUMU-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone is a synthetic organic compound belonging to the benzoquinone family Benzoquinones are known for their diverse biological and pharmacological activities, making them valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone typically involves a multi-step process starting from 2,3,4,5-tetramethoxytoluene. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing environmental impact. The process involves the same key steps as the laboratory synthesis but is scaled up using industrial reactors and optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoquinones and hydroquinones, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone involves its interaction with cellular components, particularly within the mitochondria. It acts as an electron carrier, participating in redox reactions that are crucial for cellular respiration and energy production. The compound’s ability to modulate oxidative stress and its antioxidant properties contribute to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

202843-56-9

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

2-(chloromethyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H11ClO4/c1-5-6(4-11)8(13)10(15-3)9(14-2)7(5)12/h4H2,1-3H3

InChI Key

ICQRCOPDPHYUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCl

Origin of Product

United States

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